molecular formula C16H16O B14128664 2-(3,5-Dimethylphenyl)-1-phenylethan-1-one

2-(3,5-Dimethylphenyl)-1-phenylethan-1-one

Cat. No.: B14128664
M. Wt: 224.30 g/mol
InChI Key: BATWECMFSKHNME-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to a central ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction parameters such as catalyst concentration, temperature, and reaction time is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-(3,5-dimethylphenyl)-1-phenylethan-1-ol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1-phenylethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Shares a similar aromatic structure but contains an oxazole ring.

    2-Amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile: Contains a sulfonyl group and a benzonitrile moiety.

    2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Features a pyrimidine and thiazole ring system.

Uniqueness

2-(3,5-Dimethylphenyl)-1-phenylethan-1-one is unique due to its specific substitution pattern on the aromatic rings and its central ethanone structure

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1-phenylethanone

InChI

InChI=1S/C16H16O/c1-12-8-13(2)10-14(9-12)11-16(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3

InChI Key

BATWECMFSKHNME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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